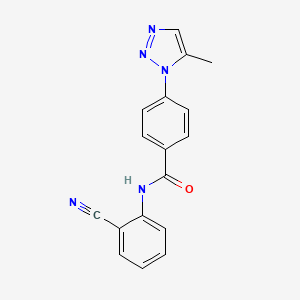

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a cyanophenyl group and a triazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the methyl group.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the triazole or methyl group.

Reduction: Amino derivatives from the reduction of the nitrile group.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Protein Binding: Studies on its binding affinity to various proteins.

Medicine

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Anticancer Activity: Potential anticancer properties due to its ability to interact with biological targets.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In medicinal applications, it may interact with cellular receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-cyanophenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl group on the triazole ring.

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,4-triazol-1-yl)benzamide: Contains a different triazole isomer.

Uniqueness

The presence of the 5-methyl-1H-1,2,3-triazol-1-yl group in “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” may impart unique electronic and steric properties, influencing its reactivity and biological activity.

Biological Activity

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects based on various research findings.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C17H13N5O

- Molecular Weight : 303.31 g/mol

- CAS Number : 915932-85-3

- Key Functional Groups :

- Triazole ring

- Benzamide moiety

- Cyanophenyl substituent

The compound features a central 1,2,3-triazole ring connected to a cyanophenyl group at one end and a benzamide group at the other. The dihedral angles between these components suggest significant steric interactions that may influence its biological properties .

Synthesis

The synthesis of this compound typically involves the reaction between appropriate azides and alkynes under controlled conditions. Recent methodologies have focused on optimizing yields and purity using microwave-assisted synthesis techniques .

Anticancer Activity

Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM/R (T-cell leukemia) | 12.5 | Inhibition of dihydrofolate reductase (DHFR) |

| MCF7 (breast cancer) | 15.0 | Induction of apoptosis via mitochondrial pathways |

| A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound's mechanism may involve multiple pathways, including apoptosis induction and inhibition of critical enzymes involved in nucleotide synthesis .

Antiviral Activity

Recent investigations into the antiviral properties of benzamide derivatives have highlighted their potential against viral infections such as those caused by adenovirus and SARS-CoV-2. The compound demonstrated significant antiviral activity with IC50 values ranging from 10.22 to 44.68 µM against various viruses .

Study on Anticancer Effects

In a notable study, the compound was evaluated for its ability to inhibit tumor growth in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 60% compared to control groups after treatment for four weeks. Histological analysis revealed increased apoptosis rates within treated tumors .

Study on Antiviral Efficacy

Another study focused on the antiviral efficacy of this compound against SARS-CoV-2. The compound was found to inhibit viral replication significantly in vitro, suggesting its potential as a therapeutic agent during viral outbreaks .

Properties

IUPAC Name |

N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCCAYMFKNZRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.